molecular formula C11H15NO3S B1446122 N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide CAS No. 1704069-02-2

N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide

Cat. No. B1446122
M. Wt: 241.31 g/mol
InChI Key: UTCFAFGWMOVHSH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide” is C11H15NO3S . The molecular weight is 241.31 . Further details about its structure are not available in the search results.


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide” are not specified in the search results .

Scientific Research Applications

Synthesis of Novel Compounds

N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide serves as a starting material or intermediate in the synthesis of complex organic compounds. Research by Kaneda (2020) focuses on the development of sequential reactions for the synthesis of polyheterocyclic compounds and the production of multifunctional cycloalkyne agents, demonstrating its utility in creating functional molecules and pharmaceuticals with potential applications in the pharmaceutical industry (Kaneda, 2020).

Environmental Contaminant Analysis

Although not directly related to N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide, research on the detection of artificial sweeteners in environmental samples by Lange et al. (2012) illustrates the importance of advanced analytical techniques that could be applicable for monitoring a wide range of organic contaminants, including complex sulfonamides, in environmental matrices. These methodologies could potentially be adapted for the analysis of residues or degradation products of N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide in water and soil (Lange, Scheurer, & Brauch, 2012).

Pharmaceutical Formulation and Drug Delivery

The study of cyclodextrins and their applications in pharmaceutical formulations, as reviewed by Sharma and Baldi (2016), can provide insights into how N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide could be encapsulated or formulated for enhanced delivery and stability. Cyclodextrins have been shown to improve the solubility and bioavailability of poorly soluble drugs, suggesting potential applications in formulating drugs derived from or including N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide (Sharma & Baldi, 2016).

Antioxidant Activity Analysis

The review by Munteanu and Apetrei (2021) on analytical methods for determining antioxidant activity highlights various assays that could be employed to assess the antioxidant potential of N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide or its derivatives. These assays, such as ORAC, HORAC, and DPPH, are crucial for evaluating the scavenging activity of potential antioxidants in pharmaceutical and food applications (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety and hazard information for “N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide” is not specified in the search results .

properties

IUPAC Name

N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-7-5-10(13)6-8(2)11(7)16(14,15)12-9-3-4-9/h5-6,9,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCFAFGWMOVHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NC2CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401196355
Record name Benzenesulfonamide, N-cyclopropyl-4-hydroxy-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-hydroxy-2,6-dimethylbenzenesulfonamide

CAS RN

1704069-02-2
Record name Benzenesulfonamide, N-cyclopropyl-4-hydroxy-2,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-cyclopropyl-4-hydroxy-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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